![molecular formula C20H24N2O3 B7641994 N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide](/img/structure/B7641994.png)
N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide
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Overview
Description
N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide, also known as JNJ-5207852, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to selectively inhibit the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation.
Mechanism of Action
N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide selectively inhibits the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This ion channel is expressed in sensory neurons and is activated by various stimuli, such as heat, capsaicin, and acid. By inhibiting the activity of TRPV1, this compound can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of inflammatory cytokines, such as TNF-alpha and IL-6, and can inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation. It can also reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide is its selectivity for the TRPV1 ion channel, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for studying the role of TRPV1 in various diseases. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the use of this compound as a tool for studying the role of TRPV1 in various diseases. Finally, there is potential for the development of this compound as a therapeutic agent for diseases such as osteoarthritis, neuropathic pain, and inflammatory bowel disease.
Synthesis Methods
The synthesis of N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide involves the reaction of 1-(1,3-dioxolan-2-ylmethyl)piperidine with 2-naphthoic acid chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in reducing pain and inflammation in animal models of various diseases, including osteoarthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[1-(1,3-dioxolan-2-ylmethyl)piperidin-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(17-8-7-15-4-1-2-5-16(15)12-17)21-18-6-3-9-22(13-18)14-19-24-10-11-25-19/h1-2,4-5,7-8,12,18-19H,3,6,9-11,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHSAVGISNGRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2OCCO2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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